N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide
Overview
Description
N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.22631153 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Chemical Characterization
N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide has been characterized in various research studies, focusing on its chemical structure and properties. For instance, Jimeno et al. (2003) performed extensive studies using NMR spectroscopy and X-ray crystallography to characterize similar compounds, providing insights into their molecular structures and protonation sites (Jimeno et al., 2003).
Pharmacological Aspects and Biological Activity
- Analgesic Properties : Similar compounds have been explored for their potential as long-acting analgesics, indicating a possible application in pain management.
- Cancer Treatment : An Aurora kinase inhibitor containing a similar structure has shown potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
- Antibacterial and Antifungal Properties : Compounds with similar structures have been evaluated for their antimicrobial activities, with some showing efficacy against specific bacterial strains and fungi (Prakash et al., 2011).
Chemical Synthesis and Optimization
Research has been conducted on the synthesis and optimization of similar compounds. For example, the synthesis of 3-phenyl-1H-pyrazole derivatives and their optimization for potential therapeutic applications has been explored (Liu et al., 2017).
Potential for Targeted Therapies
Compounds with a similar structure have been investigated for their potential in molecular targeted therapies, particularly in cancer treatment. These compounds may selectively inhibit tumor cell proliferation, invasion, and metastasis while promoting apoptosis, offering a more selective approach than traditional chemotherapy (Liu et al., 2017).
Properties
IUPAC Name |
N-phenyl-3-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-23(26-22-9-5-2-6-10-22)12-11-19-13-15-28(16-14-19)18-21-17-25-27-24(21)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,27)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCLRASUQSYOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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